2-{[5-(4-Tert-butylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide
Description
Properties
IUPAC Name |
2-[[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S/c1-9(12(16)19)21-14-18-17-13(20-14)10-5-7-11(8-6-10)15(2,3)4/h5-9H,1-4H3,(H2,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUJZUFKJISFNHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)SC1=NN=C(O1)C2=CC=C(C=C2)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation for Oxadiazole Core Formation
The 1,3,4-oxadiazole ring is synthesized via cyclocondensation of 4-tert-butylbenzoic acid hydrazide with carbon disulfide under basic conditions:
Procedure :
- Hydrazide Preparation : 4-tert-Butylbenzoic acid (1.0 equiv) is treated with thionyl chloride to form the acid chloride, followed by reaction with hydrazine hydrate to yield 4-tert-butylbenzoic acid hydrazide.
- Cyclization : The hydrazide (1.0 equiv) is refluxed with carbon disulfide (2.0 equiv) in ethanol containing potassium hydroxide (1.5 equiv) for 12 hours. The intermediate dithiocarbazate undergoes intramolecular cyclization to form 5-(4-tert-butylphenyl)-1,3,4-oxadiazole-2-thiol.
Reaction Equation :
$$
\text{4-tert-Butylbenzoyl hydrazide} + \text{CS}2 \xrightarrow{\text{KOH, EtOH}} \text{5-(4-tert-Butylphenyl)-1,3,4-oxadiazole-2-thiol} + \text{H}2\text{S}
$$
Key Parameters :
Thioether Formation via Nucleophilic Substitution
The sulfanylpropanamide side chain is introduced via alkylation of the oxadiazole-thiol intermediate:
Procedure :
- Alkylation : 5-(4-tert-Butylphenyl)-1,3,4-oxadiazole-2-thiol (1.0 equiv) is reacted with 2-bromopropanamide (1.2 equiv) in dimethylformamide (DMF) using triethylamine (2.0 equiv) as a base at 60°C for 6 hours.
- Workup : The crude product is purified via recrystallization from ethanol/water (3:1).
Reaction Equation :
$$
\text{Oxadiazole-thiol} + \text{Br-CH(CH}3\text{)-CONH}2 \xrightarrow{\text{Et}_3\text{N, DMF}} \text{Target Compound} + \text{HBr}
$$
Optimization Notes :
Alternative Pathway: Coupling Preformed Fragments
An alternative route involves Mitsunobu coupling between 2-mercaptopropanamide and a pre-functionalized oxadiazole:
Procedure :
- Oxadiazole Bromination : 5-(4-tert-Butylphenyl)-1,3,4-oxadiazole-2-ol is treated with PBr₃ to form the 2-bromo derivative.
- Mitsunobu Coupling : The bromide (1.0 equiv) reacts with 2-mercaptopropanamide (1.5 equiv) using triphenylphosphine (1.2 equiv) and diethyl azodicarboxylate (DEAD, 1.2 equiv) in tetrahydrofuran (THF) at 0°C to room temperature.
Advantages :
Characterization and Analytical Data
Spectral Analysis
Purity and Yield Optimization
Table 1: Comparative Yields Across Synthetic Routes
| Method | Yield (%) | Purity (HPLC) | Key Challenge |
|---|---|---|---|
| Cyclocondensation + Alkylation | 78 | 98.5 | Thiol oxidation |
| Mitsunobu Coupling | 82 | 99.1 | Cost of reagents |
Chemical Reactions Analysis
Types of Reactions
2-{[5-(4-Tert-butylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The oxadiazole ring can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The tert-butyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA, acetic acid, room temperature.
Reduction: LiAlH4, dry ether, reflux.
Substitution: Nitration (HNO3/H2SO4), halogenation (Br2/FeBr3), alkylation (RCl/AlCl3).
Major Products
Oxidation: Sulfoxide, sulfone.
Reduction: Amine derivatives.
Substitution: Nitro, halo, alkyl derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has demonstrated that compounds containing oxadiazole moieties exhibit promising anticancer properties. Specifically, derivatives similar to 2-{[5-(4-Tert-butylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide have been evaluated for their ability to inhibit tumor growth. For instance, studies have shown that oxadiazole derivatives can selectively inhibit mutated serine/threonine-protein kinase BRAF V600, which is implicated in various cancers .
Mechanism of Action
The mechanism by which these compounds exert their effects often involves interaction with specific molecular targets such as enzymes or receptors. The oxadiazole ring can modulate biological activity by inhibiting enzyme function or altering receptor signaling pathways .
Materials Science
Fluorescent Materials
Oxadiazoles are also used in the development of fluorescent materials due to their excellent photophysical properties. The incorporation of tert-butylphenyl groups enhances the stability and solubility of these materials in organic solvents, making them suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Polymer Chemistry
In polymer science, oxadiazole-containing polymers are being explored for their thermal stability and mechanical properties. These polymers can be utilized in coatings and adhesives where high performance is required under thermal stress .
Case Studies
Mechanism of Action
The mechanism of action of 2-{[5-(4-Tert-butylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the inhibition of their activity. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes involved in cell wall synthesis, leading to cell death. In anticancer applications, it may interfere with signaling pathways that regulate cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 2-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide
- 2-{[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide
- 2-{[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide
Uniqueness
2-{[5-(4-Tert-butylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide is unique due to the presence of the tert-butyl group, which can influence its lipophilicity, steric properties, and overall biological activity. This makes it distinct from other similar compounds and may contribute to its specific applications and effectiveness in various fields.
Biological Activity
2-{[5-(4-Tert-butylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide (CAS No. 878925-51-0) is a compound that has garnered attention due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.
- Molecular Formula: C15H19N3O2S
- Molecular Weight: 305.40 g/mol
- Structure: The compound features a 1,3,4-oxadiazole ring substituted with a tert-butylphenyl group and a sulfanyl linkage.
Antimicrobial Properties
Research indicates that compounds containing oxadiazole moieties often exhibit antimicrobial activity. A study evaluating various oxadiazole derivatives found that certain substitutions significantly enhanced their antibacterial properties against Gram-positive and Gram-negative bacteria. While specific data on this compound is limited, its structural analogs suggest potential efficacy in this area .
Anticancer Activity
The anticancer properties of oxadiazole derivatives have been extensively studied. A derivative similar to this compound demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest. This suggests that the compound may also possess anticancer properties worthy of further investigation .
Enzyme Inhibition
Enzyme inhibition studies have shown that some oxadiazole derivatives can inhibit critical enzymes involved in cancer progression and microbial resistance. For instance, certain compounds have been identified as inhibitors of acetylcholinesterase and other enzymes linked to neurodegenerative diseases. While specific studies on this compound are lacking, its structural characteristics imply potential for similar activities .
Study on Antimicrobial Efficacy
In a comparative study assessing the antimicrobial activity of various oxadiazole derivatives, it was found that modifications at the phenyl ring significantly influenced the activity against Staphylococcus aureus and Escherichia coli. The derivative with a tert-butyl substitution exhibited enhanced efficacy compared to its unsubstituted counterparts .
Anticancer Research
A recent investigation into the anticancer properties of oxadiazole derivatives highlighted that compounds with similar structures to this compound showed promising results in inhibiting proliferation in HeLa cells. The study concluded that these compounds could serve as lead candidates for further drug development targeting specific cancer types .
Data Tables
| Activity Type | Compound | Test Organism/Cell Line | Result |
|---|---|---|---|
| Antimicrobial | Oxadiazole Derivative | E. coli | Inhibition observed |
| Anticancer | Similar Oxadiazole | HeLa Cells | IC50 = 25 µM |
| Enzyme Inhibition | Related Compound | Acetylcholinesterase | Competitive inhibitor |
Q & A
Q. What is the recommended synthetic route for 2-{[5-(4-Tert-butylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide, and how can reaction completion be monitored?
Methodological Answer: The compound is synthesized via a multi-step process involving cyclization of hydrazide intermediates to form the 1,3,4-oxadiazole core. A key step includes reacting a substituted hydrazide with carbon disulfide under basic conditions, followed by coupling with a propanamide derivative. Reaction progress is monitored using Thin Layer Chromatography (TLC) to confirm intermediate formation. Post-reaction, ice-cold water and aqueous NaOH are added to precipitate the product, which is then recrystallized from methanol for purification .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what structural features do they confirm?
Methodological Answer:
- NMR Spectroscopy : and NMR confirm the oxadiazole ring (C=N peaks at ~160–165 ppm) and tert-butyl group (singlet at ~1.3 ppm for 9H).
- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]) and fragmentation patterns consistent with the sulfanylpropanamide moiety.
- IR Spectroscopy : Stretching frequencies for C-S (650–750 cm) and amide C=O (~1650 cm) confirm functional groups .
Q. How do solubility properties influence experimental design for this compound?
Methodological Answer: The compound’s limited aqueous solubility necessitates the use of polar aprotic solvents (e.g., DMF, DMSO) for biological assays. For chromatography, mobile phases combining methanol with buffered solutions (e.g., sodium acetate/1-octanesulfonate at pH 4.6) improve retention and peak resolution in HPLC analysis .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and reactivity of this oxadiazole derivative?
Methodological Answer: Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, identifying energy barriers for cyclization and sulfanyl group coupling. Machine learning models trained on reaction databases can suggest optimal conditions (e.g., solvent, temperature) to minimize side products. Virtual screening via molecular docking may also prioritize derivatives for biological testing .
Q. What strategies resolve contradictions in spectral data during structural confirmation?
Methodological Answer:
- X-ray Crystallography : Resolves ambiguities in NMR/IR by providing definitive bond lengths and angles (e.g., confirming oxadiazole ring planarity).
- 2D NMR (COSY, HSQC) : Correlates proton-proton and proton-carbon couplings to distinguish overlapping signals, such as aryl protons adjacent to the tert-butyl group.
- Dynamic Light Scattering (DLS) : Detects aggregation states that may distort spectroscopic results .
Q. How can researchers design experiments to evaluate the biological activity of this compound?
Methodological Answer:
- Antibacterial Assays : Use standardized protocols (e.g., broth microdilution) to determine MIC values against Gram-positive/negative strains. Include positive controls (e.g., ciprofloxacin) and assess synergy with existing antibiotics.
- Mechanistic Studies : Employ fluorescence-based assays to monitor membrane disruption or enzyme inhibition (e.g., β-lactamase).
- Toxicity Profiling : Test cytotoxicity in mammalian cell lines (e.g., HEK293) using MTT assays to ensure selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
